molecular formula C15H12F17NO4S B12849615 2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate CAS No. 66008-69-3

2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate

Cat. No.: B12849615
CAS No.: 66008-69-3
M. Wt: 625.3 g/mol
InChI Key: PIINPBJRTIJQBX-UHFFFAOYSA-N
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Description

2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate is a specialized chemical compound that belongs to the class of acrylates. Acrylates are known for their applications in polymer chemistry, particularly in the production of plastics, adhesives, and coatings. This compound is characterized by the presence of a perfluorononylsulfonyl group, which imparts unique properties such as hydrophobicity and chemical resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate typically involves the following steps:

    Preparation of the Perfluorononylsulfonyl Chloride: This can be achieved by reacting perfluorononanoic acid with thionyl chloride under reflux conditions.

    Formation of the N-Methylamino Intermediate: The perfluorononylsulfonyl chloride is then reacted with N-methylamine to form the N-methylamino intermediate.

    Acrylation: Finally, the N-methylamino intermediate is reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate can undergo various chemical reactions, including:

    Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.

    Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester linkage in the acrylate can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used.

    Hydrolysis: Acidic or basic aqueous solutions are employed.

Major Products Formed

    Polymers: The polymerization of this compound results in polymers with hydrophobic and chemically resistant properties.

    Substituted Products: Nucleophilic substitution can yield various derivatives depending on the nucleophile used.

    Hydrolysis Products: Hydrolysis results in the formation of the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate has several scientific research applications, including:

    Polymer Chemistry: Used in the synthesis of specialized polymers with unique properties.

    Surface Coatings: Employed in the development of hydrophobic and chemically resistant coatings.

    Biomedical Applications: Potential use in drug delivery systems due to its ability to form biocompatible polymers.

    Industrial Applications: Used in the production of adhesives, sealants, and other materials requiring chemical resistance.

Mechanism of Action

The mechanism of action of 2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate is primarily related to its ability to undergo polymerization and form stable polymers. The perfluorononylsulfonyl group imparts hydrophobicity and chemical resistance, making the resulting polymers suitable for various applications. The acrylate group allows for easy polymerization, enabling the formation of long polymer chains.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-(1,1-Dihydroperfluorooctylsulfonyl)-N-methylamino)ethyl acrylate
  • 2-(N-(1,1-Dihydroperfluorodecylsulfonyl)-N-methylamino)ethyl acrylate

Comparison

Compared to similar compounds, 2-(N-(1,1-Dihydroperfluorononylsulfonyl)-N-methylamino)ethyl acrylate offers a balance between hydrophobicity and chemical resistance due to the length of the perfluorononyl chain. This makes it particularly suitable for applications requiring both properties, such as in advanced coatings and specialized polymers.

Properties

66008-69-3

Molecular Formula

C15H12F17NO4S

Molecular Weight

625.3 g/mol

IUPAC Name

2-[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononylsulfonyl(methyl)amino]ethyl prop-2-enoate

InChI

InChI=1S/C15H12F17NO4S/c1-3-7(34)37-5-4-33(2)38(35,36)6-8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h3H,1,4-6H2,2H3

InChI Key

PIINPBJRTIJQBX-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC(=O)C=C)S(=O)(=O)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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